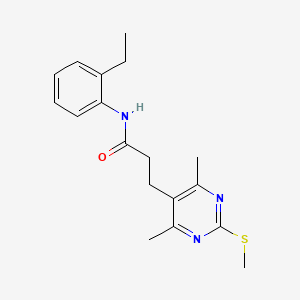
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide, also known as ALK inhibitor, is a small molecule drug that has gained significant attention in the scientific community due to its potential therapeutic applications. ALK inhibitor is a type of drug that targets the anaplastic lymphoma kinase (ALK) protein, which is known to be involved in the development of certain types of cancer.
作用机制
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor works by binding to the 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide protein and inhibiting its activity, which prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and induces apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor has significant biochemical and physiological effects on cancer cells. It has been shown to inhibit cell growth and induce apoptosis in cancer cells that express the 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide protein. 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor also has a low toxicity profile, making it a suitable drug candidate for further research.
实验室实验的优点和局限性
One of the main advantages of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor is its high potency and specificity for the 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide protein, which makes it a suitable drug candidate for cancer treatment. However, one of the limitations of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor is its low solubility, which can make it challenging to administer in vivo. Additionally, 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor has a short half-life, which can limit its effectiveness in treating cancer.
未来方向
There are several future directions for research on 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor. One potential direction is to explore the use of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor in combination with other drugs to enhance its effectiveness in treating cancer. Another direction is to develop new formulations of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor that improve its solubility and half-life, making it more effective in vivo. Additionally, further research is needed to better understand the mechanism of action of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor and its potential applications in the treatment of different types of cancer.
合成方法
The synthesis of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor involves several steps, including the preparation of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoic acid, which is then coupled with 2-ethylphenylamine to form the final product. The synthesis of 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor has been optimized to produce high yields and purity, making it a suitable drug candidate for further research.
科学研究应用
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer, including non-small cell lung cancer, anaplastic large cell lymphoma, and neuroblastoma. Research has shown that 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide inhibitor can effectively inhibit the growth and proliferation of cancer cells that express the 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide protein, making it a promising drug candidate for cancer treatment.
属性
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-ethylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-5-14-8-6-7-9-16(14)21-17(22)11-10-15-12(2)19-18(23-4)20-13(15)3/h6-9H,5,10-11H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDHWOGMCCGHFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC2=C(N=C(N=C2C)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

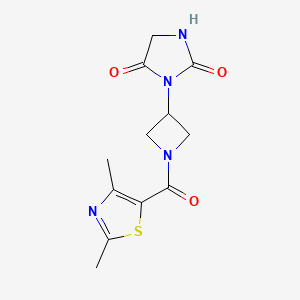
![3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2963447.png)
![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2963448.png)
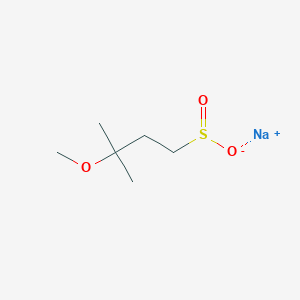
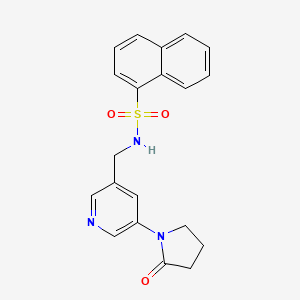
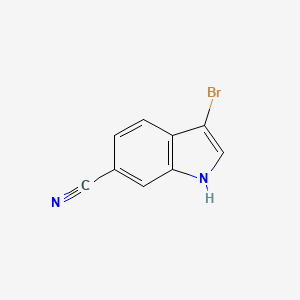
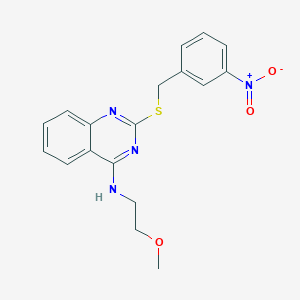
![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)
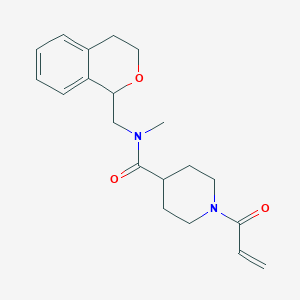
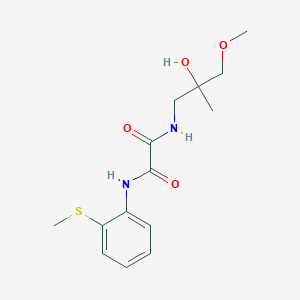
![1-(2-hydroxyethyl)-2-imino-N-(4-methylbenzyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2963463.png)
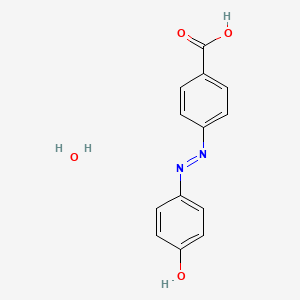
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2963465.png)
